molecular formula C12H9NO2 B14159705 (3-Hydroxypyridin-4-yl)(phenyl)methanone CAS No. 27039-16-3

(3-Hydroxypyridin-4-yl)(phenyl)methanone

Cat. No.: B14159705
CAS No.: 27039-16-3
M. Wt: 199.20 g/mol
InChI Key: UAEQRZQSQQZBBL-UHFFFAOYSA-N
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Description

(3-Hydroxypyridin-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a hydroxyl group at the 3-position of the pyridine ring and a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypyridin-4-yl)(phenyl)methanone typically involves the reaction of 3-hydroxypyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypyridin-4-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Hydroxypyridin-4-yl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxypyridin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxypyridin-4-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 3-position of the pyridine ring and the phenyl group attached to the methanone moiety make it a versatile compound for various applications .

Properties

CAS No.

27039-16-3

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(3-hydroxypyridin-4-yl)-phenylmethanone

InChI

InChI=1S/C12H9NO2/c14-11-8-13-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8,14H

InChI Key

UAEQRZQSQQZBBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)O

Origin of Product

United States

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